Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl group, and a naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and other biochemical processes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-fluoro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Ethyl 6-iodo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: The presence of an iodine atom can significantly change the compound’s properties.
Eigenschaften
Molekularformel |
C17H20BrN3O5 |
---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
ethyl 6-bromo-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H20BrN3O5/c1-6-25-15(23)12-9-21(20(5)16(24)26-17(2,3)4)14-11(13(12)22)7-10(18)8-19-14/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
YEUFTESFTPGHET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.